5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGPQPHUQRIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455688 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-27-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group into the imidazo[1,2-a]pyridine framework. In this method, 2-arylimidazo[1,2-a]pyridine derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The mechanism involves electrophilic substitution at the C3 position, facilitated by the generation of a chloromethyleneiminium intermediate.
Procedure :
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Activation : POCl₃ (0.036 mol) is added dropwise to ice-cold DMF (0.3 mol) at <10°C to prevent exothermic runaway.
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Substrate Addition : A solution of 2-arylimidazo[1,2-a]pyridine (0.1 mol) in chloroform is introduced slowly.
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Reflux : The mixture is refluxed for 12 hours, monitored by TLC.
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Workup : Neutralization with NaHCO₃, followed by extraction with chloroform and recrystallization from ethanol yields the carbaldehyde (70% yield).
Optimization :
Copper-Catalyzed Cyclization
Copper-mediated cyclization offers a one-pot route from N-(prop-2-yn-1-yl)pyridin-2-amines. This method leverages CuCl₂ or CuBr₂ to facilitate alkyne activation and intramolecular cyclization.
Procedure :
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Substrate Preparation : N-(prop-2-yn-1-yl)pyridin-2-amine is treated with isoamyl nitrite (1.5 equiv) and CuCl₂ (1.5 equiv) in acetonitrile.
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Cyclization : Heating at 65°C for 2 hours induces alkyne insertion into the C–N bond, forming the imidazo[1,2-a]pyridine core.
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Oxidation : Subsequent exposure to Oxone® in DMF oxidizes the intermediate to the carbaldehyde (50% yield over two steps).
Key Data :
Multicomponent Reactions
Five-component domino reactions enable rapid assembly of the tetrahydroimidazo[1,2-a]pyridine scaffold. Cyanoacetohydrazide, 9-fluorenone, aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine react in ethanol under reflux.
Mechanistic Steps :
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N,N-Acetal Formation : Ethylenediamine condenses with cyanoacetohydrazide.
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Knoevenagel Condensation : Aldehydes react with nitroethene to form α,β-unsaturated intermediates.
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Michael Addition : Imine–enamine tautomerization facilitates cyclization.
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N-Cyclization : Spontaneous ring closure yields the tetrahydroimidazo[1,2-a]pyridine carbaldehyde (87% yield).
Optimization Table :
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | EtOH | AcOH | 87 |
| 2 | H₂O/EtOH | — | 35 |
| 3 | CH₃CN | — | No reaction |
Hydrogenation of Imidazo[1,2-a]pyridine Derivatives
Saturation of the pyridine ring is achieved via catalytic hydrogenation. Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes hydrogenolysis using PtO₂ (30 psi H₂) in ethanol, followed by hydrazide formation and oxidation.
Procedure :
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Ester Hydrogenation : Ethyl 2-carboxylate is reduced to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (80% yield).
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Hydrazide Formation : Hydrazine hydrate reflux in ethanol converts the ester to carbohydrazide.
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Oxidation : Oxone® in DMF oxidizes the hydrazide to the carbaldehyde (70% yield).
Spectroscopic Validation :
Optimization Strategies
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in Vilsmeier-Haack reactions, while protic solvents (EtOH) favor multicomponent cyclization. Catalytic acid (e.g., AcOH) accelerates imine formation, reducing reaction times from 24 to 9 hours.
Temperature and Time Dependence
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Vilsmeier-Haack : Reflux at 80°C for 12 hours vs. room temperature (24 hours, 40% yield).
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Copper Catalysis : 65°C for 2 hours minimizes by-products vs. 25°C (15% conversion).
Industrial Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Recovery | Not feasible | Filtration + Recycling |
| Yield | 70–87% | 85–90% (optimized) |
| Purity | HPLC >95% | HPLC >99% |
Continuous flow systems reduce reaction times by 50% and improve heat dissipation, critical for exothermic steps like POCl₃ activation. Automated solvent recovery units minimize waste, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Vilsmeier-Haack | 70 | Moderate | High |
| Copper Catalysis | 50 | Low | Moderate |
| Multicomponent | 87 | High | Low |
| Hydrogenation/Oxidation | 70 | High | Moderate |
Multicomponent reactions are preferred for large-scale synthesis due to fewer purification steps and higher atom economy. However, Vilsmeier-Haack remains optimal for regioselective formylation.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aromatic amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various imines and hydrazones depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
- Condensation Reaction : A common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
- Industrial Production : Optimized for large-scale synthesis using continuous flow reactors to enhance yield and purity .
Chemistry
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to new chemical entities with desired properties.
Biology
The compound is being investigated for its antimicrobial and antiviral properties. Similar compounds have shown significant antibacterial activity against various pathogens. The mechanism of action may involve interactions with biochemical pathways related to bacterial growth and proliferation .
Medicine
In drug development research, this compound is explored for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer properties against cell lines such as MCF-7 (human breast cancer) when tested at various concentrations. The structure-activity relationship indicates that substituents on the compound can significantly enhance its biological activity .
- Antioxidant Properties : The compound's derivatives have demonstrated antioxidant activity alongside their antimicrobial effects .
Industry
This compound is utilized in developing new materials and as a building block in organic synthesis. Its unique chemical properties make it suitable for creating novel compounds that may have applications in pharmaceuticals and other industrial processes.
Case Studies and Research Findings
Several studies highlight the potential of this compound:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde and its analogues:
Physicochemical Properties
- Solubility : The 3-carbaldehyde is sparingly soluble in polar solvents, while ester derivatives (e.g., 1l ) show improved solubility in organic solvents due to lipophilic groups .
- Melting Points: Electron-withdrawing groups (e.g., nitro, cyano) increase melting points (e.g., 1l: 243–245°C) compared to the parent aldehyde .
Key Research Findings
Positional Isomerism : The 2-carbaldehyde isomer lacks reported bioactivity, underscoring the importance of substitution patterns in medicinal applications.
Functional Group Impact : Carboxylic acid derivatives (e.g., ) exhibit higher toxicity but lower reactivity than aldehydes, limiting their direct use in drug design.
Synergistic Effects : Combining electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups enhances antibacterial potency .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This compound features a unique structure that integrates both imidazole and pyridine rings, which contributes to its diverse chemical reactivity and biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: CHNO
- Molecular Weight: 150.1778 g/mol
- CAS Number: 199192-27-3
The biological activity of this compound is primarily attributed to its ability to form hydrazone derivatives. These derivatives are known for their significant antibacterial properties. The compound is believed to interact with various biochemical pathways associated with bacterial growth and proliferation.
Target Pathways
Research indicates that similar compounds exhibit antimicrobial activity by inhibiting key enzymes involved in bacterial metabolism and cell wall synthesis. The specific biochemical interactions of this compound remain an area for further investigation.
Antimicrobial Activity
A number of studies have evaluated the antimicrobial potential of this compound against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These results indicate that this compound exhibits promising antibacterial activity.
Case Studies
- Study on Antibacterial Properties : A study published in MDPI evaluated the antibacterial effects of various imidazole derivatives including this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria with minimal cytotoxicity towards human cell lines .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of tetrahydroimidazo compounds indicated that modifications in the aldehyde group can enhance biological activity. The study highlighted that specific substitutions could lead to increased potency against bacterial targets .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of appropriate aldehydes with imidazo[1,2-a]pyridine derivatives. The following synthetic route is commonly employed:
- Condensation Reaction : Reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
- Functionalization : Further modifications introduce the carbaldehyde group.
This compound can also undergo various chemical reactions such as oxidation and reduction to form different derivatives with potentially enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, and how do yields vary under different conditions?
- Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions or transition-metal-catalyzed dehydrogenative aminooxygenation. For example, Cu(II)-catalyzed methods (Scheme 59 in ) offer regioselectivity but may require optimization of catalysts (e.g., pyridinium tribromide in ) and solvents (dioxane or tert-butanol). Yields range from 33% ( ) to ~60% ( ), influenced by substituent electronic effects and reaction time/temperature. Key steps include NMR monitoring (δ 4.76 ppm for CH₂ in ) and HRMS validation (e.g., [M+1] 430 in ) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1H NMR : Look for aldehyde proton signals at δ ~9.5–10.0 ppm (absent in saturated analogs). For tetrahydro derivatives, characteristic peaks include δ 1.82–1.96 ppm (m, 4H, cyclohexyl CH₂) and δ 4.22–4.27 ppm (t, 2H, N-CH₂) ( ).
- 13C NMR : Aldehyde carbons appear at δ ~190–200 ppm.
- HRMS : Validate molecular weight (e.g., [M+1] 335 for intermediates in ).
- IR : Confirm aldehyde C=O stretches at ~1720–1730 cm⁻¹ ( ) .
Q. What are the critical purity assessment methods for this compound?
- Methodological Answer: Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ 254 nm).
- Melting Point Analysis : Compare observed values (e.g., 164–167°C in ) with literature.
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
- TLC : Monitor reaction progress using silica gel plates (e.g., EtOAc/hexane eluent) .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?
- Methodological Answer: Optimize reaction parameters:
- Catalyst Screening : Test Brønsted acids (e.g., trifluoroacetic acid in ) or transition metals (Cu(II)/Pd(0)).
- Microwave Assistance : Reduce reaction time (e.g., 24 hours → 2 hours in ) while maintaining yields.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/carboxylate substituents ( ).
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions ( ) .
Q. What analytical strategies resolve contradictions in spectral data across studies?
- Deuteration Studies : Confirm exchangeable protons (e.g., NH) using D₂O.
- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in tetrahydroimidazo rings).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution in ).
- Cross-Validation : Compare IR (e.g., 1722 cm⁻¹ for esters in ) with computational simulations (DFT) .
Q. How does the aldehyde group influence the compound’s reactivity in downstream applications?
- Methodological Answer: The aldehyde enables:
- Condensation Reactions : Form Schiff bases with amines (e.g., pyrimidinone derivatives in ).
- Nucleophilic Additions : Grignard reagents or hydrides (NaBH₄) yield alcohols or amines.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-bromophenyl in ).
- Bioactivity : The aldehyde’s electrophilicity may enhance binding to cysteine residues in target proteins ( ) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer: Key challenges include:
- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® AD-H) or enzymatic kinetic resolution.
- Asymmetric Catalysis : Employ chiral ligands (BINAP, Salen) in metal-catalyzed steps ( ).
- Process Control : Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy.
- Purification : Crystallization in chiral solvents (e.g., (R)-limonene) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
